
Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride is a chemical compound that belongs to the class of malonate esters. Malonate esters are widely used in organic synthesis due to their versatility and reactivity. This compound is particularly interesting due to its unique structure, which includes an amino group, a propyl group, and a phenyl group attached to the malonate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-bromo-2-propylbenzene, to introduce the propyl and phenyl groups. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, followed by acidification with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups in the malonate ester can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives
Aplicaciones Científicas De Investigación
Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the malonate ester can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonate ester without the amino, propyl, or phenyl groups.
Diethyl aminomalonate: Contains an amino group but lacks the propyl and phenyl groups.
Diethyl phenylmalonate: Contains a phenyl group but lacks the amino and propyl groups
Uniqueness
Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride is unique due to the presence of all three functional groups (amino, propyl, and phenyl) on the malonate backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
67465-36-5 |
|---|---|
Fórmula molecular |
C16H24ClNO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
(4-ethoxy-3-ethoxycarbonyl-2-methyl-4-oxo-3-phenylbutyl)azanium;chloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-20-14(18)16(12(3)11-17,15(19)21-5-2)13-9-7-6-8-10-13;/h6-10,12H,4-5,11,17H2,1-3H3;1H |
Clave InChI |
GLQUHBVDOYBHFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)(C(C)C[NH3+])C(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


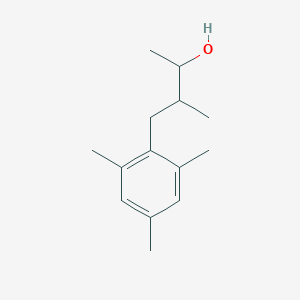
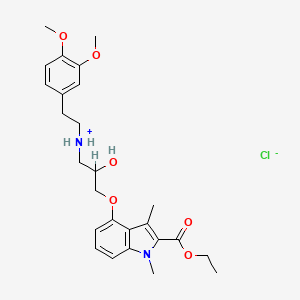
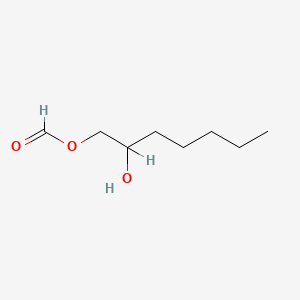
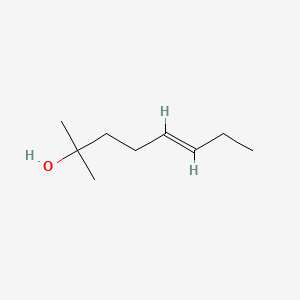

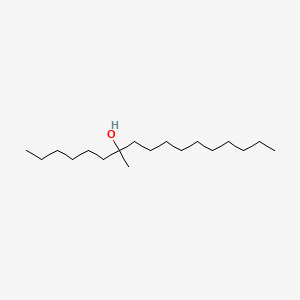
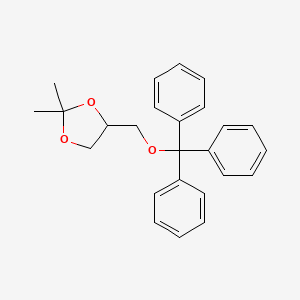

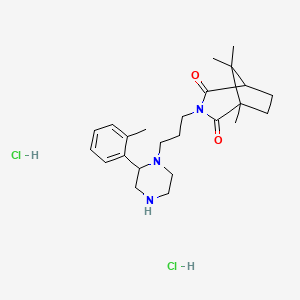
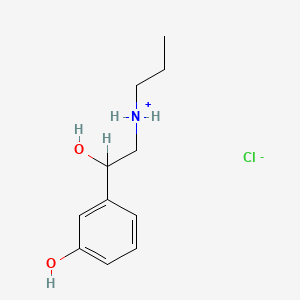
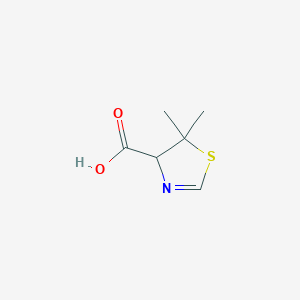
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
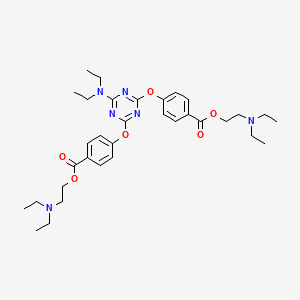
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
